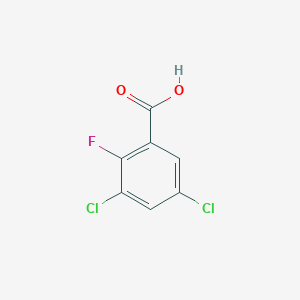

3,5-Dichloro-2-fluorobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

头孢吡林是一种第一代头孢菌素类抗生素,通常以商品名Cefadyl销售。 它用于治疗细菌感染,对革兰氏阳性菌和革兰氏阴性菌均有效 . 头孢吡林以注射剂形式提供,在人用和兽用药物中均有应用 .

准备方法

合成路线和反应条件: 头孢吡林由7-氨基头孢菌酸 (7-ACA) 合成。 合成路线涉及使7-ACA 与溴乙酰氯反应生成酰胺,然后用4-硫代吡啶取代 . 反应条件通常涉及使用有机溶剂和控制温度以确保中间体的稳定性。

工业生产方法: 在工业环境中,头孢吡林采用一锅法生产。 这涉及在有机碱的存在下,使乙酰溴 7-ACA 与 4-吡啶硫醇反应,得到头孢吡林酸。 然后使头孢吡林酸与二苯乙二胺二乙酸酯反应,得到头孢吡林苯唑西林 .

化学反应分析

反应类型: 头孢吡林会发生各种化学反应,包括:

氧化: 头孢吡林在特定条件下可被氧化,生成亚砜和砜。

还原: 还原反应可将头孢吡林转化为相应的胺。

取代: 头孢吡林可发生亲核取代反应,尤其是在β-内酰胺环上。

常见试剂和条件:

氧化: 过氧化氢或过酸是常用的氧化剂。

还原: 硼氢化钠或氢化铝锂是典型的还原剂。

取代: 胺或硫醇等亲核试剂用于取代反应。

主要产物: 这些反应产生的主要产物包括亚砜、砜、胺和取代的头孢菌素 .

科学研究应用

Pharmaceutical Applications

1. Antibacterial Agent Development

DCBFA has been identified as a potential precursor in the synthesis of antibacterial agents. Compounds structurally similar to DCFBA have demonstrated promising antibacterial properties. For instance, derivatives of halobenzoic acids have shown effective inhibition of bacterial growth, suggesting that DCFBA could serve as an intermediate for synthesizing more potent agents.

2. Cancer Research

Research indicates that DCFBA and its derivatives may play a role in cancer treatment. A notable study found that dibutyltin complexes of related compounds exhibited significant anti-tumor activity against various human tumor cell lines. This suggests that DCFBA could be utilized in developing targeted cancer therapies.

Environmental Applications

1. Biodegradation Studies

A study isolated a bacterial consortium capable of degrading fluorinated benzoates, including DCFBA. This consortium effectively utilized DCFBA as a sole carbon source, indicating its potential for bioremediation applications. The study measured fluoride ion release during degradation, showcasing the microbial capability to metabolize halogenated substrates effectively .

| Study | Findings |

|---|---|

| Bacterial Consortium Study | Demonstrated the ability to degrade DCFBA and release fluoride ions as a byproduct. |

Materials Science Applications

1. Modification of Electronic Materials

Halogenated benzoic acids, including DCFBA, are used to modify electronic materials to enhance their conductivity. This application is crucial in developing advanced materials for electronic devices.

Case Studies

1. Antibacterial Activity Case Study

A study conducted on various halobenzoic acid derivatives demonstrated that compounds similar to DCFBA exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that DCFBA can be developed into effective antibacterial agents.

2. Cancer Therapeutics Development

Research on bioconjugates involving DCFBA derivatives has shown enhanced selectivity towards tumor cells in vitro. These conjugates are being explored for targeted drug delivery systems in cancer treatment, indicating the compound's potential in therapeutic strategies.

作用机制

头孢吡林通过抑制细胞壁合成发挥其杀菌作用。 它与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,这对细胞壁的完整性至关重要 . 这会导致细胞裂解和细菌死亡。 与青霉素相比,头孢吡林对β-内酰胺酶的耐受性更高,使其对产生β-内酰胺酶的细菌有效 .

类似化合物:

头孢噻吩: 另一种具有相似活性谱的第一代头孢菌素。

头孢唑林: 一种第一代头孢菌素,具有更长的半衰期和更好的组织渗透性。

头孢氨苄: 一种口服第一代头孢菌素,具有相似的抗菌活性。

独特性: 头孢吡林在对青霉素结合蛋白的高亲和力和对革兰氏阳性菌和革兰氏阴性菌均有效方面是独特的。 它也用于兽医学,特别是在治疗奶牛的乳腺炎方面,而这并不是其他第一代头孢菌素的常见应用 .

相似化合物的比较

Cephalothin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration.

Cefadroxil: An oral first-generation cephalosporin with similar antibacterial activity.

Uniqueness: Cephapirin is unique in its high affinity for penicillin-binding proteins and its effectiveness against both gram-positive and gram-negative bacteria. It is also used in veterinary medicine, particularly for treating mastitis in dairy cows, which is not a common application for other first-generation cephalosporins .

生物活性

3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic compound with significant implications in pharmaceutical and agricultural chemistry. Its unique structural properties, characterized by the presence of chlorine and fluorine substituents, influence its biological activity and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F O2

- Molecular Weight : 209 g/mol

- Structure : The compound features a benzoic acid core with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 2 position.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The halogenated structure can influence enzyme activity by altering binding affinities. For instance, similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The presence of halogens enhances the lipophilicity and membrane permeability of these compounds, facilitating their entry into microbial cells.

- Cellular Signaling Modulation : The compound may affect cellular signaling pathways through interactions with receptors or other molecular targets, potentially influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several halogenated benzoic acids, including derivatives similar to this compound. The results indicated that these compounds exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Case Study on Antibacterial Efficacy : A series of experiments tested the antibacterial properties of various dichlorobenzoic acids. The results demonstrated that this compound had a notable effect on inhibiting bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibacterial agents .

- Agricultural Applications : Research on herbicides has shown that similar fluorinated benzoic acids can significantly affect plant growth by disrupting hormonal balance within plants. In controlled experiments, application of related compounds resulted in stunted growth and altered flowering patterns in Arabidopsis thaliana, indicating potential use as herbicides .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Herbicidal Activity | Notes |

|---|---|---|---|

| This compound | 10-50 | Moderate | Effective against Gram-positive bacteria |

| 2-Chloro-4-fluorobenzoic acid | 20-40 | Low | Less effective than dichlorinated analogs |

| 4-Chloro-2-fluorobenzoic acid | 15-30 | High | Strong herbicide; disrupts plant growth |

属性

IUPAC Name |

3,5-dichloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMZPUMZYDTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。